molecular formula C28H44Cl2NO3PRu B6297247 Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane CAS No. 625082-83-9

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane

Cat. No.: B6297247
CAS No.: 625082-83-9
M. Wt: 645.6 g/mol
InChI Key: YMAYSMFZSHFDGA-UHFFFAOYSA-L
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Description

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. The compound consists of a ruthenium center coordinated with a dichloro ligand, a nitro-substituted phenylmethylene group, and a tricyclohexylphosphane ligand. This unique structure imparts significant catalytic properties, making it valuable in both academic research and industrial applications .

Mechanism of Action

Target of Action

The primary target of Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane, also known as Nitro-Grela 1 gen., is olefins . Olefins are a type of organic compound composed of carbon-carbon double bonds. They play a crucial role in various chemical reactions, particularly in the formation of polymers.

Mode of Action

Nitro-Grela acts as a catalyst in olefin metathesis reactions . Metathesis is a type of chemical reaction where the groups of different molecules exchange places. In the case of olefin metathesis, the compound facilitates the breaking and reforming of carbon-carbon double bonds in olefins . This results in the rearrangement of the olefins into new configurations, enabling the synthesis of complex organic compounds.

Biochemical Pathways

The primary biochemical pathway affected by Nitro-Grela is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, leading to the rearrangement of olefins. The downstream effects of this pathway include the synthesis of complex organic compounds, including polymers and pharmaceuticals .

Pharmacokinetics

Its efficiency and activity can be influenced by factors such as temperature and the presence of other substances in the reaction environment .

Result of Action

The action of Nitro-Grela leads to the rearrangement of olefins into new configurations . This enables the synthesis of complex organic compounds, including polymers and pharmaceuticals. The compound’s action as a catalyst can significantly increase the efficiency of these synthesis processes .

Action Environment

The action, efficacy, and stability of Nitro-Grela can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalytic reaction . Additionally, the presence of other substances in the reaction environment can either enhance or inhibit the catalyst’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the reaction of ruthenium trichloride with tricyclohexylphosphane and the nitro-substituted phenylmethylene ligand under inert conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions, and solvents like dichloromethane, toluene, or tetrahydrofuran are commonly used .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. In olefin metathesis, the primary products are the newly formed olefins resulting from the exchange of alkylidene groups .

Scientific Research Applications

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II): Similar structure but lacks the nitro group.

    Hoveyda-Grubbs Catalyst: A well-known olefin metathesis catalyst with a similar ruthenium center but different ligands.

Uniqueness

Dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane is unique due to the presence of the nitro group, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Properties

IUPAC Name

dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C10H11NO3.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h16-18H,1-15H2;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAYSMFZSHFDGA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44Cl2NO3PRu
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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